Kinase Selectivity: SR-4835 Demonstrates 10-Fold Higher Specificity for CDK12/CDK13 Versus the Closest Off-Target CDK10
Recombinant dose-response inhibition measurements across the CMGC kinase family establish that SR-4835 is highly specific for CDK12 and CDK13, exhibiting a 10-fold lower potency for CDK10 relative to its primary targets [1]. In a broader panel of over 450 kinases screened at 10 µM, the only kinases with measurable binding (Kd) were CDK6 (5.1 µM), GSK3A (1.2 µM), and GSK3B (810 nM), representing affinities 50- to 1000-fold weaker than for CDK13 [2]. No affinity was detected for BRD4, and SR-4835 does not inhibit PARP activity [2].
| Evidence Dimension | Potency for CDK10 versus CDK12/CDK13 |
|---|---|
| Target Compound Data | CDK12 IC50 = 99 nM; CDK13 Kd = 4.9 nM |
| Comparator Or Baseline | CDK10 potency = 10-fold lower than CDK12/CDK13 |
| Quantified Difference | 10-fold selectivity window |
| Conditions | Recombinant CMGC kinase dose-response inhibition assay |
Why This Matters
A 10-fold selectivity margin against CDK10 ensures that SR-4835 primarily targets transcriptional CDKs rather than other CMGC family members, reducing confounding biological noise in transcription-focused studies.
- [1] Schmitz M, Kaltheuner IH, Anand K, et al. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation. J Biol Chem. 2023;300(1):105501. View Source
- [2] Chemical Probes Portal. Probe SR-4835: Off-Target Selectivity Assessment. [Database entry]. View Source
